Superior Anti-Proliferative Activity Compared to Parent Compounds Entinostat and TCP Analog
Corin demonstrates significantly higher anti-proliferative potency across multiple melanoma and cutaneous squamous cell carcinoma (cSCC) cell lines when compared to its parent monofunctional inhibitors, entinostat (HDAC inhibitor) and a tranylcypromine (TCP) analog (LSD1 inhibitor) [1]. Corin consistently achieved lower IC50 values, indicating a more potent inhibition of cell growth [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Corin IC50 values ranged from 95 nM to >500 nM across various cell lines. |
| Comparator Or Baseline | Entinostat (MS-275) and a TCP analog. Corin's IC50 was consistently 1.4x to 3.9x lower than entinostat's across tested cell lines. |
| Quantified Difference | Corin IC50 was 1.4-3.9x lower (more potent) than entinostat. |
| Conditions | Melanoma and cutaneous squamous cell carcinoma (cSCC) cell lines in vitro [1]. |
Why This Matters
This demonstrates that Corin's bifunctional design yields a tangible, quantifiable improvement in potency over single-target inhibition, justifying its selection for studies where maximum anti-tumor effect is required.
- [1] Kalin, J. H., Wu, M., Gomez, A. V., et al. (2018). Targeting the CoREST complex with dual histone deacetylase and demethylase inhibitors. Nature Communications, 9(1), 53. View Source
